5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile
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Overview
Description
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their broad range of biological activities, including antiviral, antibacterial, and antitumor properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be achieved through various methods. One common method involves the Biginelli reaction, which is a one-pot three-component condensation reaction of an aldehyde, a β-ketoester, and urea in the presence of a strong acid . This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . Industrial production methods often involve the use of task-specific ionic liquids (TSILs) as catalysts to improve yield and purity .
Chemical Reactions Analysis
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . Major products formed from these reactions include oxadiazole and triazole derivatives . For example, the reaction with ethyl 2-chloroacetoacetate leads to the formation of triazolothiadiazine derivatives .
Scientific Research Applications
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its antiviral and antibacterial effects . For example, it can inhibit the activity of calcium channels and adrenoreceptors, which are involved in various physiological processes .
Comparison with Similar Compounds
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications . this compound is unique due to its specific structure and the presence of a nitrile group, which can influence its reactivity and biological activity .
Properties
CAS No. |
4113-99-9 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2,4-dioxopyrimidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14) |
InChI Key |
SVRQAJYMXPWCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCCC#N |
Origin of Product |
United States |
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